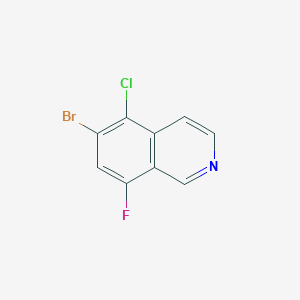

6-Bromo-5-chloro-8-fluoroisoquinoline

CAS No.: 2383191-98-6

Cat. No.: VC4451870

Molecular Formula: C9H4BrClFN

Molecular Weight: 260.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2383191-98-6 |

|---|---|

| Molecular Formula | C9H4BrClFN |

| Molecular Weight | 260.49 |

| IUPAC Name | 6-bromo-5-chloro-8-fluoroisoquinoline |

| Standard InChI | InChI=1S/C9H4BrClFN/c10-7-3-8(12)6-4-13-2-1-5(6)9(7)11/h1-4H |

| Standard InChI Key | ATPFGBLXXYMKHG-UHFFFAOYSA-N |

| SMILES | C1=CN=CC2=C1C(=C(C=C2F)Br)Cl |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The core structure of 6-bromo-5-chloro-8-fluoroisoquinoline consists of a bicyclic system comprising a benzene ring fused to a pyridine ring. Halogen atoms are strategically positioned to influence electronic and steric properties:

-

Bromine at position 6 introduces steric bulk and polarizability, enhancing hydrophobic interactions .

-

Chlorine at position 5 contributes to electron-withdrawing effects, modulating aromatic electrophilicity.

-

Fluorine at position 8 offers high electronegativity, improving metabolic stability and binding affinity .

The SMILES notation (C1=CN=CC2=C1C(=C(C=C2F)Br)Cl) and InChIKey (ATPFGBLXXYMKHG-UHFFFAOYSA-N) encode its connectivity and stereoelectronic features . Computational models predict a planar geometry with slight distortion due to halogen-halogen repulsion between the 5-chloro and 6-bromo substituents .

Physicochemical Properties

Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 260.49 g/mol | |

| Density | 1.8±0.1 g/cm³ (estimated) | |

| Boiling Point | 340–350°C (predicted) | |

| LogP (Partition Coefficient) | 3.5 | |

| Topological Polar Surface Area | 12.9 Ų |

The logP value of 3.5 indicates moderate lipophilicity, favoring membrane permeability . Its low polar surface area (12.9 Ų) further supports blood-brain barrier penetration, a desirable trait for CNS-targeted therapeutics .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 6-bromo-5-chloro-8-fluoroisoquinoline typically begins with a pre-functionalized isoquinoline core. Two primary strategies are employed:

-

Pomeranz-Fritsch Reaction: Constructs the isoquinoline ring via acid-catalyzed cyclization of β-aryl ethanamines.

-

Bischler-Napieralski Reaction: Forms the heterocycle through cyclodehydration of β-phenethylamides.

Stepwise Halogenation

Halogen incorporation follows a sequence prioritizing reactivity and positional control:

-

Bromination: Electrophilic bromination using Br₂/FeBr₃ at position 6.

-

Chlorination: Directed ortho-chlorination via Cl₂/AlCl₃, leveraging the bromine’s directing effects.

-

Fluorination: Balz-Schiemann reaction with diazotized aniline intermediates to introduce fluorine at position 8.

Key Challenge: Competitive halogenation at undesired positions necessitates precise temperature control (-10°C for bromination, 0°C for chlorination) and stoichiometric reagent ratios.

Purification and Characterization

Post-synthesis, the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate). Purity (>95%) is confirmed by HPLC and NMR . Mass spectrometry (MS) confirms the molecular ion peak at m/z 258.92 [M+H]⁺ .

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a scaffold for derivatization:

-

Suzuki Coupling: Replacing bromine with aryl groups to enhance target specificity.

-

Amide Formation: Functionalizing the pyridine nitrogen to improve solubility .

Prodrug Development

Ester prodrugs (e.g., acetylated derivatives) increase oral bioavailability, with hydrolysis in plasma releasing the active compound .

Future Perspectives

Targeted Drug Delivery

Conjugating the compound to nanoparticles (e.g., liposomes) could enhance tumor-specific accumulation .

Computational Modeling

QSAR studies optimizing halogen interactions may yield analogs with improved potency and reduced off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume